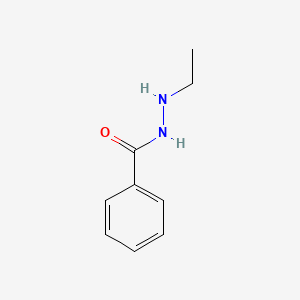

N'-ethylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-ethylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQXRSICTUIXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethylbenzohydrazide and Its Analogs

Direct Synthesis of N'-Ethylbenzohydrazide

The direct formation of this compound can be achieved through several primary routes, including condensation reactions and various substitution strategies.

Condensation Reactions Utilizing Benzohydrazide (B10538) Precursors

A fundamental and widely employed method for synthesizing hydrazones, a class of compounds to which this compound is related, is the condensation reaction between a hydrazide and a carbonyl compound. derpharmachemica.comderpharmachemica.com In the context of this compound, this would typically involve the reaction of benzohydrazide with an ethyl-containing aldehyde or ketone. For instance, the reaction of benzohydrazide with acetaldehyde (B116499) would yield N'-ethylidenebenzohydrazide, which could then be reduced to the target compound, this compound.

The general synthesis of hydrazones often involves refluxing the hydrazide and the carbonyl compound in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid. nih.govnih.gov This straightforward approach is a cornerstone of hydrazone synthesis.

Alkylation and Acylation Strategies for N'-Substitution

Alkylation and acylation reactions provide another direct pathway to N'-substituted benzohydrazides. These methods involve the introduction of an ethyl group onto the nitrogen atom of benzohydrazide.

Alkylation: Direct alkylation of benzohydrazide can be challenging due to the potential for reaction at both nitrogen atoms. However, methods for the N,N-dialkylation of acyl hydrazides using alcohols as alkylating agents have been developed, catalyzed by transition metal complexes like manganese and iridium. rsc.orgresearchgate.net For example, a ruthenium complex has been used to catalyze the N,N-dialkylation of acyl hydrazides with alcohols. rsc.org Similarly, direct reductive alkylation of hydrazine (B178648) derivatives using reagents like α-picoline-borane offers a route to N-alkylhydrazine derivatives. organic-chemistry.org

A process for preparing 1,1-dimethyl hydrazine involves the reductive alkylation of an acid hydrazide with formaldehyde, followed by cleavage to yield the substituted hydrazine. google.com This principle could be adapted for the synthesis of this compound.

Acylation: While acylation primarily introduces an acyl group, subsequent reduction steps can lead to the desired N'-alkyl derivative. This multi-step approach offers versatility in synthesis.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the exploration of a wide chemical space and the tuning of molecular properties. This is typically achieved by introducing substituents on the aromatic ring or by modifying the hydrazone moiety in related systems.

Introduction of Substituents on Aromatic Rings

Introducing substituents onto the aromatic ring of benzohydrazide can be accomplished either by starting with a pre-substituted benzoic acid or by direct electrophilic aromatic substitution on the benzohydrazide core. msu.edu

Common substitution reactions include:

Halogenation, Nitration, and Sulfonation: These reactions introduce deactivating groups onto the benzene (B151609) ring. msu.edu

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively. Alkylation introduces an activating group, which can lead to multiple substitutions. msu.edu

For example, a series of (E)-4-Chloro-N'-(substituted benzylidene)benzohydrazides were synthesized from 4-chlorobenzohydrazide and various aromatic aldehydes. derpharmachemica.com Similarly, 4-amino-N'-(4-nitrobenzylidene)benzohydrazide has been synthesized from 4-aminobenzohydrazide. ekb.eg The synthesis of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives begins with 4-(tert-butyl)benzoic acid, which is converted to the corresponding hydrazide and then condensed with various aromatic aldehydes. nih.gov

Diversification at the Hydrazone Moiety in Related Systems

The hydrazide-hydrazone scaffold is a versatile platform for generating a wide array of derivatives. tpcj.org The chemical properties of hydrazones, including the nucleophilic nature of the hydrazide group and the potential for tautomerism in the hydrazone moiety, allow for extensive chemical modification. tpcj.org

The synthesis of hydrazones typically involves the condensation of a hydrazide with an aldehyde or ketone. mdpi.commdpi.com This reaction is often carried out by heating the reactants in a solvent like methanol (B129727) or ethanol. mdpi.commdpi.com By using a variety of substituted aldehydes and ketones, a diverse library of hydrazone derivatives can be created. For instance, hydrazones have been synthesized from 4-(trifluoromethyl)benzohydrazide and various aromatic aldehydes and aliphatic ketones. mdpi.com

Further diversification can be achieved through reactions at the hydrazone's C=N-N moiety. researchgate.net This functional group exhibits both nucleophilic and electrophilic character, enabling a range of subsequent chemical transformations. researchgate.net

Green Chemistry Principles and Sustainable Protocols in Benzohydrazide Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of benzohydrazide and its derivatives. chemmethod.com These sustainable protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. longdom.org

Key green chemistry approaches include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and increase yields. For example, the synthesis of 4-hydroxybenzohydrazide from methylparaben and hydrazine hydrate (B1144303) was achieved in minutes with a high yield using microwave irradiation. impactfactor.org Similarly, the synthesis of 2-azetidinone derivatives from 4-nitro ethyl benzoate (B1203000) utilized microwave-assisted steps. ijpsr.com

Ultrasound-Assisted Synthesis: Sonochemistry has also been employed to enhance reaction rates and yields. The synthesis of 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide was significantly faster and higher-yielding when conducted under ultrasound irradiation compared to conventional methods. acs.orgnih.gov The use of ultrasonic waves is considered a safe and energy-efficient approach. ekb.eg

Use of Greener Solvents: Water and ethanol are often preferred solvents due to their low toxicity and biodegradability. ijpsjournal.com Some syntheses have been successfully carried out in water, providing an eco-friendly alternative to traditional organic solvents. mdpi.com

Catalysis: The use of catalysts can enable reactions to proceed under milder conditions, reducing energy consumption. longdom.org

These green methodologies not only make the synthesis of benzohydrazides more environmentally friendly but also often lead to improved reaction efficiency and product yields. chemmethod.comacs.org

Catalytic Approaches in Hydrazide and Hydrazone Synthesis

The synthesis of hydrazides and their corresponding hydrazone derivatives has been significantly advanced through the development of various catalytic methodologies. These approaches offer substantial improvements over traditional methods by providing higher yields, greater selectivity, and milder reaction conditions, which are crucial for the synthesis of complex molecules like this compound and its analogs. Catalysis in this context spans transition-metal catalysis, organocatalysis, and green catalytic systems, each contributing unique advantages to the formation of the critical N-N and C-N bonds inherent to these structures.

Catalytic routes to N,N'-disubstituted acylhydrazides are particularly valuable. A diaminocyclopentadienone ruthenium tricarbonyl complex, for instance, effectively catalyzes the synthesis of mono- or dialkylated acyl hydrazide compounds using primary and secondary alcohols as the alkylating agents through a borrowing hydrogen strategy. organic-chemistry.org Similarly, manganese catalysis has been employed for the symmetrical N,N-dialkylation of acyl hydrazides with alcohols, proceeding with high efficiency. rsc.org For the formation of the core hydrazide structure, nickel-catalyzed N-N cross-coupling represents a significant development, enabling the reaction of O-benzoylated hydroxamates with a wide array of aryl and aliphatic amines. acs.org This method is notable as the first instance of an intermolecular N-N coupling that is compatible with secondary aliphatic amines. acs.org

Transition metals like palladium and copper are also pivotal. Palladium-catalyzed reactions, using a MOP-type ligand, facilitate the intermolecular N-arylation of hydrazides with aryl halides, showing excellent yields and tolerance for various functional groups. organic-chemistry.org Copper-catalyzed systems, such as those using CuI with 4-hydroxy-L-proline as a ligand, can regioselectively couple N-acyl-N'-substituted hydrazines with aryl iodides. organic-chemistry.org In a different approach, organocatalysis has enabled the first catalytic enantioselective and diastereoselective synthesis of atropisomeric hydrazides through a one-pot sequence of enamine amination of branched aldehydes followed by nitrogen alkylation under phase-transfer conditions. nih.gov Even greener, more cost-effective methods have been explored, such as the use of lemon juice as a natural acid catalyst for the formation of hydrazides from carboxylic acid esters and hydrazine, which has been shown to provide better yields in shorter reaction times compared to conventional acid catalysts like H₂SO₄. inglomayor.cl

The table below summarizes various catalytic methods for the synthesis of hydrazides.

Table 1: Catalytic Methods for Hydrazide Synthesis| Catalytic Method | Catalyst System | Reactants | Key Research Finding | Citation(s) |

|---|---|---|---|---|

| Ruthenium-Catalyzed Alkylation | Diaminocyclopentadienone ruthenium tricarbonyl | Acyl hydrazide, Alcohols | Enables mono- or dialkylation of acyl hydrazides using the borrowing hydrogen strategy. | organic-chemistry.org |

| Manganese-Catalyzed Dialkylation | [Mn-1] complex, KOtBu | Acyl hydrazide, Alcohol | Provides an efficient route for symmetrical N,N-dialkylation of acyl hydrazides. | rsc.org |

| Nickel-Catalyzed N-N Coupling | Ni(II) half-sandwich precatalyst | O-Benzoylated hydroxamates, Amines | Allows for the convenient formation of complex hydrazides and is compatible with secondary aliphatic amines. | acs.org |

| Palladium-Catalyzed N-Arylation | Palladium, MOP-type ligand, Cs₂CO₃ | Hydrazides, Aryl halides | A convenient method for intermolecular N-arylation that tolerates a wide spectrum of functional groups. | organic-chemistry.org |

| Copper-Catalyzed N-Arylation | CuI, 4-hydroxy-L-proline | N-Acyl-N'-substituted hydrazines, Aryl iodides | Achieves regioselective synthesis of N-acyl-N',N'-disubstituted hydrazines. | organic-chemistry.org |

| Organocatalytic Sequential Catalysis | Enamine and Phase-Transfer catalysts | Branched aldehydes, Azodicarboxylates | Achieves the first enantioselective and diastereoselective synthesis of atropisomeric hydrazides. | nih.gov |

| Green Acid Catalysis | Lemon Juice | Carboxylic acid ester, Hydrazine | Functions as an effective and environmentally friendly catalyst, yielding better results than H₂SO₄. | inglomayor.cl |

Hydrazides, including this compound, are stable precursors for the synthesis of hydrazones, which are typically formed through the condensation reaction with aldehydes or ketones. This transformation is frequently catalyzed by acids to enhance the reaction rate. Simple Brønsted acids like acetic acid or hydrochloric acid are commonly used to facilitate the synthesis of N'-benzylidenebenzohydrazide derivatives. nih.gove-journals.inderpharmachemica.comderpharmachemica.com Beyond simple acid catalysis, more sophisticated catalytic systems have been developed. Lewis acids, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), have proven effective for the synthesis of hydrazones from aromatic aldehydes and ketones, offering an alternative to traditional Brønsted acids. mdpi.com

Gold catalysis has opened new pathways for hydrazone synthesis; for example, a gold-catalyzed hydrohydrazidation of alkynes with various hydrazides yields a broad range of substituted keto-N-acylhydrazones under mild conditions with high functional group tolerance. organic-chemistry.org In the realm of green chemistry, electro-oxidation has emerged as a method to produce hydrazones from benzylic C(sp³)-H bonds, avoiding the need for hazardous metal catalysts and external oxidants. organic-chemistry.org

The table below details several catalytic approaches for the synthesis of hydrazones from hydrazides.

Table 2: Catalytic Methods for Hydrazone Synthesis| Catalytic Method | Catalyst System | Reactants | Key Research Finding | Citation(s) |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | Acetic Acid | 4-(tert-butyl)benzohydrazide, Aromatic aldehydes | A standard and effective method for producing N'-benzylidenebenzohydrazide derivatives in good to excellent yields. | nih.gov |

| Lewis Acid Catalysis | CeCl₃·7H₂O | Carbonyl compounds, Hydrazine derivatives | An advantageous alternative for the formation of aldehyde hydrazones; ketones may require heating. | mdpi.com |

| Gold-Catalyzed Hydrohydrazidation | Gold(I) complexes | Alkynes, Hydrazides | Provides a wide range of keto-N-acylhydrazones in very good yields under mild conditions. | organic-chemistry.org |

| Acceptorless Dehydrogenative Coupling | Not specified | Arylhydrazines, Alcohols | Enables the direct and completely selective synthesis of arylhydrazones without N-alkylated byproducts. | organic-chemistry.org |

| Electrooxidation | None (Electrochemical) | Benzylic C(sp³)-H bonds, Hydrazides | A strategy that avoids metal catalysts and external oxidants, proceeding efficiently in aqueous media. | organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of N Ethylbenzohydrazide Systems

Fundamental Reactivity of the Hydrazide Functional Group

The hydrazide moiety is characterized by the presence of a carbonyl group adjacent to a hydrazine-like nitrogen-nitrogen single bond. This arrangement gives rise to distinct reactive sites within the molecule.

The reactivity of N'-ethylbenzohydrazide is defined by the presence of both nucleophilic and electrophilic centers. libretexts.org

Nucleophilic Sites: The nitrogen atoms of the hydrazide group are the primary nucleophilic centers. libretexts.org Specifically, the terminal nitrogen atom (N' or β-nitrogen) is generally more nucleophilic than the nitrogen atom adjacent to the carbonyl group (N or α-nitrogen) due to the electron-withdrawing effect of the carbonyl group. This makes the terminal nitrogen a prime site for reactions with electrophiles. The lone pairs of electrons on these nitrogen atoms allow them to act as Lewis bases, donating an electron pair to form a new covalent bond. libretexts.org

Electrophilic Sites: The carbonyl carbon is the principal electrophilic site in this compound. libretexts.org The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. libretexts.org This electrophilic character is fundamental to many of the condensation and cyclization reactions that hydrazides undergo.

The interplay between these nucleophilic and electrophilic sites governs the diverse reactivity of this compound.

Like many carbonyl-containing compounds, this compound and its analogs can exhibit tautomerism. britannica.com

Keto-Enol Tautomerism: This is the most common form of tautomerism, involving the interconversion between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). britannica.com In the case of hydrazides, an analogous iminol form (C(OH)=N) can exist in equilibrium with the amide (keto) form. The keto form is typically the predominant tautomer in simple hydrazides. britannica.com

Conformational Isomerism (E/Z): Due to the restricted rotation around the amide C-N bond and the N-N bond, this compound analogs can exist as a mixture of conformational isomers. These isomers, often designated as E/Z configurations, arise from the different spatial arrangements of the substituents around these bonds. Studies on related hydrazone systems show that the linear form can consist of a set of isomers due to this configurational and conformational isomerism. researchgate.net The specific equilibrium between these isomers can be influenced by factors such as solvent and the steric bulk of substituents. researchgate.net

Reactions Leading to Structural Modifications

The reactivity of this compound allows for its use as a precursor in the synthesis of more complex molecules, particularly heterocyclic compounds.

Hydrazides are valuable building blocks in heterocyclic synthesis. researchgate.net this compound can undergo cyclization reactions with various reagents to form five- and six-membered heterocyclic rings. researchgate.netsioc-journal.cn These reactions are crucial in medicinal chemistry as nitrogen-containing heterocycles are common scaffolds in pharmaceuticals. sigmaaldrich.comiupac.org

For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of 1,3,4-oxadiazolones. Condensation with carboxylic acids or their derivatives, followed by cyclodehydration, can yield 1,3,4-oxadiazoles. Similarly, reaction with isothiocyanates can produce thiadiazole derivatives. The specific heterocyclic system formed depends on the nature of the cyclizing agent.

Table 1: Examples of Heterocycle Formation from Hydrazide Precursors

| Reactant with Hydrazide | Resulting Heterocycle |

|---|---|

| Phosgene / Equivalents | 1,3,4-Oxadiazolone |

| Carboxylic Acids | 1,3,4-Oxadiazole (B1194373) |

| Carbon Disulfide | 1,3,4-Thiadiazole |

This table is interactive. You can sort and filter the data.

The hydrazide functionality in this compound can undergo both reduction and oxidation. reb.rw

Reduction: The carbonyl group of the hydrazide can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transforms the benzohydrazide (B10538) into the corresponding substituted hydrazine (B178648). Catalytic hydrogenation can also be employed, though conditions must be carefully controlled to avoid cleavage of the N-N bond. organicchemistrydata.org

Oxidation: Oxidation of hydrazides can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can convert hydrazides into N-acyl-N'-azo compounds. Stronger oxidation can lead to the formation of carboxylic acids through cleavage of the N-N bond. These oxidation-reduction reactions expand the synthetic utility of this compound. libretexts.orguml.edu

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the reaction outcomes and designing new synthetic pathways. Mechanistic studies often focus on the initial nucleophilic attack and subsequent cyclization or rearrangement steps.

For example, in the formation of 1,3,4-oxadiazoles from a benzohydrazide and a carboxylic acid, the reaction is believed to proceed through the initial formation of a diacylhydrazine intermediate. This is followed by an intramolecular cyclodehydration step, which is often acid-catalyzed, to yield the final oxadiazole ring.

Similarly, in reactions involving electrophilic substitution at the terminal nitrogen, the mechanism involves the donation of the lone pair of electrons from the nitrogen to the electrophile, forming a new N-C or N-X bond. The stability of the intermediates and transition states in these reactions is a key area of investigation. Computational studies can provide insights into the energetics of different reaction pathways and help to rationalize the observed product distributions.

Advanced Spectroscopic and Structural Elucidation of N Ethylbenzohydrazide

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for N'-ethylbenzohydrazide is not prominently available in the reviewed literature, the solid-state characteristics can be reliably inferred from the extensive crystallographic data of closely related benzohydrazide (B10538) derivatives. These studies reveal consistent patterns in molecular interactions and packing that are foundational to understanding the supramolecular chemistry of this class of compounds.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

Hydrogen Bonding : The most significant intermolecular interaction in benzohydrazides is hydrogen bonding. The hydrazide moiety contains both hydrogen bond donors (N-H groups) and a strong acceptor (the carbonyl oxygen, C=O). This leads to the formation of robust N-H···O hydrogen bonds, which often link molecules into chains or dimeric motifs. researchgate.netresearchgate.net In this compound, the remaining N-H proton is expected to be a primary participant in such interactions. The introduction of an ethyl group may also allow for weaker C-H···O interactions. researchgate.net

C-H···π Interactions : Another important, albeit weaker, interaction is the C-H···π bond. rsc.org This occurs between C-H bonds (acting as soft acids) and the π-electron system of the benzene (B151609) ring (acting as a soft base). rsc.orgresearchgate.net In the crystal lattice, the aliphatic C-H bonds of the ethyl group or the aromatic C-H bonds of the phenyl ring can interact with the π-face of an adjacent molecule. irb.hr These interactions, often working cooperatively with stronger hydrogen bonds, contribute to the stability and specific orientation of molecules within the crystal. rsc.org The strength of these interactions is influenced by dispersion energy and depends on the distance and orientation between the interacting groups. rsc.orgresearchgate.net

Conformational Analysis of the Azomethine Moiety (E/Z Configurations)

The user's prompt refers to the "azomethine moiety (E/Z configurations)"; however, this compound contains a hydrazide linkage (C-N-N) rather than an azomethine or imine group (C=N). The conformational analysis, therefore, focuses on the torsion angles around the single bonds within the core structure: Ph-C(O), C(O)-NH, NH-NH, and NH-Et.

In related N'-substituted hydrazone structures, which do feature a C=N double bond, the conformation is typically found to be the more stable E or Z configuration, minimizing steric hindrance. researchgate.net For this compound, the key conformational features would be the relative orientations of the benzoyl group and the ethyl group. The planarity of the central hydrazide fragment (O=C-N-N) is often observed in crystal structures, stabilized by resonance. The ethyl group introduces conformational flexibility, and its orientation will be determined by the need to optimize packing and intermolecular interactions within the crystal.

Crystal Packing and Supramolecular Assembly in Solid State

The interplay of the strong N-H···O hydrogen bonds and weaker C-H···π and van der Waals forces governs the crystal packing. pradeepresearch.org These interactions guide the self-assembly of molecules into higher-order supramolecular architectures. pradeepresearch.orgmdpi.com Based on analogous structures, molecules of this compound are likely to assemble into well-defined patterns, such as one-dimensional chains or two-dimensional sheets. irb.hrnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. byjus.commsu.edu It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. byjus.com

Application in Structural Assignment and Purity Assessment

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and assess the purity of synthesized compounds like this compound. byjus.comgu.senumberanalytics.com

Structural Assignment : The ¹H NMR spectrum would provide unambiguous evidence for the different proton environments. The aromatic protons of the benzoyl group would appear as multiplets in the downfield region (typically δ 7-8 ppm). The N-H protons would likely appear as distinct, exchangeable signals. The ethyl group would be identified by a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl group, and a triplet for the methyl (-CH₃) protons coupled to the methylene group. The integration of these signals would correspond to the number of protons in each group, confirming the molecular structure. Two-dimensional NMR techniques like COSY and HMBC would further confirm the connectivity between these groups. mdpi.comredalyc.org

Purity Assessment : NMR is an excellent method for determining sample purity. byjus.comnumberanalytics.com The spectrum of a pure sample of this compound would show only the signals corresponding to the compound. The presence of signals from solvents or synthetic byproducts would indicate impurities. Quantitative NMR (qNMR) can be employed to determine the exact purity by comparing the integral of a compound's signal to that of a certified internal standard of known concentration. iapchem.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general NMR principles. Actual shifts may vary based on solvent and experimental conditions.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~165-170 |

| Aromatic C (quaternary) | - | ~132-135 |

| Aromatic C-H (ortho) | ~7.8 | ~128 |

| Aromatic C-H (meta) | ~7.4 | ~127 |

| Aromatic C-H (para) | ~7.5 | ~131 |

| N-C H₂-CH₃ | ~3.5 (quartet) | ~40-45 |

| N-CH₂-C H₃ | ~1.2 (triplet) | ~14-16 |

| NH -NH | Exchangeable singlet | - |

| NH-NH | Exchangeable singlet | - |

Elucidation of Tautomeric Forms in Solution

Hydrazides can exist in tautomeric equilibrium between the amide form (containing the -C(=O)NH- group) and the imidol form (containing the -C(OH)=N- group). While the amide form is generally predominant, the existence of the imidol tautomer can be influenced by factors such as solvent polarity, temperature, and pH.

NMR spectroscopy is a powerful technique for studying such tautomeric equilibria in solution. nih.govbeilstein-journals.org If the rate of interconversion between tautomers is slow on the NMR timescale, separate sets of signals will be observed for each species, allowing for their direct identification and quantification. msu.edubeilstein-journals.org For this compound, the imidol form would be characterized by the appearance of an O-H signal and the absence of one of the N-H signals, along with shifts in the signals for the carbon atoms involved in the tautomerism (the C=O carbon would become a C-OH carbon with a different chemical shift). nih.gov In cases of fast exchange, averaged signals are observed. Variable-temperature NMR experiments can be used to slow down the exchange rate, potentially resolving the individual signals of the tautomers at low temperatures. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FTIR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm the presence of its key structural features, including the amide group, the ethyl substituent, and the benzene ring.

The primary vibrational modes expected are:

N-H Stretching: The molecule contains two N-H bonds, one in the amide linkage (-CO-NH-) and one in the substituted terminal hydrazine (B178648) nitrogen (-NH-C₂H₅). These are expected to produce absorption bands in the region of 3200-3350 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group occur just below 3000 cm⁻¹. vscht.cz

C=O Stretching (Amide I): A strong and sharp absorption band corresponding to the carbonyl group stretch is one of the most prominent features in the spectrum of hydrazides. For this compound, this Amide I band is anticipated around 1640-1660 cm⁻¹. In related benzohydrazide derivatives, this band is consistently observed as a strong peak in the 1600-1670 cm⁻¹ range. e-journals.inderpharmachemica.com

N-H Bending (Amide II): This band arises from the N-H bending vibration coupled with C-N stretching and is characteristic of secondary amides. It is expected to appear around 1530-1550 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically result in two or more bands in the 1450-1600 cm⁻¹ region. vscht.cz

The table below summarizes the predicted characteristic FTIR absorption bands for this compound.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~ 3300 | Medium-Strong | N-H Stretch | Amide (R-CO-NH -R) |

| ~ 3060 | Weak-Medium | C-H Stretch | Aromatic |

| ~ 2975, 2870 | Medium | C-H Asymmetric & Symmetric Stretch | Aliphatic (-CH₃, -CH₂-) |

| ~ 1650 | Strong | C=O Stretch (Amide I) | Carbonyl |

| ~ 1540 | Medium-Strong | N-H Bend, C-N Stretch (Amide II) | Amide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. researchgate.net The chromophore in this compound is the benzoyl group (C₆H₅-C=O), where the aromatic ring is conjugated with the carbonyl group.

This conjugation results in two primary types of electronic transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically characterized by high molar absorptivity (ε). For the benzoyl chromophore, these transitions are expected to produce strong absorption bands. researchgate.net

n → π* Transitions: This lower-energy transition involves promoting a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital. These transitions are "forbidden" by symmetry rules and thus have a much lower molar absorptivity. researchgate.net

For the parent compound, benzhydrazide, absorption maxima have been reported in the range of 265-285 nm, depending on the solvent. nih.govresearchgate.net The N'-ethyl group in this compound acts as an auxochrome, a group that can modify the absorption of a chromophore. The electron-donating nature of the alkyl group is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to the unsubstituted benzhydrazide.

Table 2: Predicted UV-Vis Spectral Data for this compound

| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |

|---|---|---|

| ~ 230-240 | π → π* | Benzene Ring |

| ~ 270-280 | π → π* | Conjugated Benzoyl System |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It allows for the determination of the molecular weight of a compound and provides structural information based on its fragmentation pattern.

For this compound (C₉H₁₂N₂O), the molecular weight is 164.12 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at an m/z value of 164. As an odd-electron species, the molecular ion can undergo various fragmentation pathways to produce more stable even-electron cations.

The most probable fragmentation patterns include:

Formation of the Benzoyl Cation: The most characteristic fragmentation for benzoyl derivatives is the cleavage of the C-N bond to form the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is often the base peak in the spectrum.

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

Alpha Cleavage: Cleavage of the N-N bond can lead to fragments corresponding to the loss of the ethylamino radical (•NHCH₂CH₃).

Loss of Ethyl Group: Cleavage of the bond between the nitrogen and the ethyl group can result in a peak corresponding to [M - 29]⁺ at m/z 135.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 164 | [M]⁺˙ (Molecular Ion) | [C₉H₁₂N₂O]⁺˙ |

| 135 | [M - C₂H₅]⁺ | [C₇H₇N₂O]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [C₇H₅O]⁺ |

Computational and Theoretical Studies on N Ethylbenzohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk It is a widely used tool in computational chemistry for predicting a variety of molecular properties with a good balance of accuracy and computational cost. wikipedia.orgimperial.ac.uk DFT calculations are pivotal in understanding the intrinsic properties of N'-ethylbenzohydrazide.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like this compound, which possesses several rotatable bonds, multiple conformations can exist.

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzohydrazide (B10538) Core Structure Note: This table is illustrative, based on typical values for benzohydrazide derivatives. Specific values for this compound would require a dedicated DFT calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=O | ~1.24 Å |

| C-N (amide) | ~1.35 Å | |

| N-N | ~1.39 Å | |

| N-H | ~1.02 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| **Bond Angles (°) ** | O=C-N | ~122° |

| C-N-N | ~119° | |

| C-N-H | ~118° | |

| C-C-C (ring) | ~120° |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. ossila.com These are known as frontier molecular orbitals because they lie at the edges of electron occupancy. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. physchemres.org

For this compound, DFT calculations can map the distribution and energy levels of these orbitals. Typically, in such aromatic hydrazides, the HOMO is distributed over the electron-rich phenyl ring and the hydrazide moiety, while the LUMO is often localized on the carbonyl group and phenyl ring, possessing π-antibonding character. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. myu-group.co.jp Analysis of these orbitals provides insight into which parts of the molecule are susceptible to electrophilic or nucleophilic attack. ossila.com

Table 2: Illustrative Frontier Orbital Energies and Related Parameters Note: These values are examples for a generic benzohydrazide derivative and would need to be calculated specifically for this compound.

| Parameter | Symbol | Definition | Example Value (eV) |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -6.5 |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Global Hardness | η | (I - A) / 2 | 2.65 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data, such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can assign the peaks in an experimental IR or Raman spectrum to specific bond stretches, bends, and torsions within the molecule. nih.gov Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus. researchgate.net Comparing theoretical spectra with experimental data helps to confirm the molecular structure. researchgate.netnepjol.info For this compound, DFT could predict the characteristic C=O stretch, N-H bending, and aromatic C-H vibrations, aiding in its structural confirmation. nepjol.info

Molecular Docking and Molecular Dynamics Simulations (Focused on Interaction Principles)

While DFT provides insights into the intrinsic properties of an isolated molecule, molecular docking and molecular dynamics (MD) simulations are computational methods used to study how a molecule interacts with a biological target, such as a protein or enzyme. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand (like this compound) when it binds to a target macromolecule to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. japsonline.com This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. ajchem-a.com

Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic model by allowing both the ligand and the protein to be flexible, offering insights into the stability of the binding pose and the energetic contributions of specific interactions. nih.govajchem-a.com For this compound, these simulations could reveal how the ethyl and benzoyl groups fit into specific pockets of a receptor and which atoms of the hydrazide linker are critical for forming hydrogen bonds with amino acid residues. researchgate.net

Table 3: Common Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Groups in this compound |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | N-H group (donor), C=O group (acceptor) |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenyl ring, ethyl group |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl ring |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgresearchgate.net The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. mdpi.com

QSAR models are developed by correlating calculated molecular descriptors with experimentally measured biological activity. ijcrt.orgchitkara.edu.in These descriptors can be categorized as constitutional, topological, geometrical, and electronic. ijcrt.org Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds and to guide the structural optimization of a lead compound like this compound. researchgate.netnih.gov For instance, a QSAR study on a series of benzohydrazide derivatives might reveal that increasing hydrophobicity in a certain part of the molecule or modifying its electronic properties leads to enhanced activity. ijcrt.org This information is invaluable for designing more potent analogues. ijcrt.orgresearchgate.netresearchgate.net

Computational Elucidation of Reaction Mechanisms

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate reaction mechanisms of benzohydrazide systems. These studies provide molecular-level insights into reaction pathways, transition states, and the electronic factors that govern reactivity. While specific research focusing solely on this compound is limited, extensive computational work on closely related benzohydrazide derivatives offers significant understanding of their mechanistic behavior in various reactions.

Acetylation Reactions

A key area of investigation has been the acetylation of benzohydrazide derivatives. Combined experimental and theoretical studies on the reaction with p-nitrophenyl acetate (B1210297) have revealed a stepwise mechanism. researchgate.netudd.cl A critical finding from these computational analyses is the role of a keto-enol tautomerization pre-equilibrium. The benzohydrazide molecule, which typically exists in the keto form, can rearrange to a more reactive enol tautomer. researchgate.netudd.cl This enol form is proposed to be the active nucleophile that attacks the acetylating agent. researchgate.netudd.cl

Pyrolytic Decomposition

The gas-phase pyrolytic decomposition of benzohydrazide derivatives has also been a subject of computational investigation. For instance, DFT studies on N'-benzylidene-benzohydrazide, a structurally related compound, have been performed to understand its thermal decomposition pathways leading to products like benzonitrile (B105546) and benzamide. researchgate.net

These computational models involve the optimization of the geometries of the reactant, transition states, intermediates, and final products at a specific level of theory, such as B3LYP/6-31G(d,p). researchgate.net To confirm the nature of the calculated transition states and to map out the reaction pathway from reactant to product, vibration analysis and Intrinsic Reaction Coordinate (IRC) methods are employed. researchgate.net Such studies have explored various possible reaction channels, including concerted direct pyrolytic decomposition and stepwise pathways involving ring-like intermediates. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Theoretical studies have provided significant insights into the mechanism of SNAr reactions involving benzohydrazide derivatives. For example, the reaction between benzohydrazides and 2-chloro-5-nitropyrimidine (B88076) has been used as a model system. rsc.org Computational analysis at the M05-2X/6-31G(d,p) level of theory has shown that the formation of an intramolecular hydrogen bond between the α-hydrogen of the benzohydrazide and a nitro group on the aromatic ring plays a crucial role. rsc.org

This interaction acts as a perturbation that has a dual effect on the transition state: it enhances the electrophilicity of the pyrimidine (B1678525) ring and simultaneously increases the nucleophilicity of the attacking nitrogen atom of the benzohydrazide. rsc.org This "site activation" promoted by the hydrogen bond is a key electronic factor that facilitates the reaction. rsc.org The study also computationally explored the effect of explicit water molecules on the transition state, evaluating the competition between intramolecular and intermolecular hydrogen bonding. rsc.org

Oxidation Reactions

The mechanism of oxidation of benzohydrazide has been investigated through a combination of experimental kinetics and consideration of activation parameters. In the oxidation by hexachloroiridate(IV), the reaction follows second-order kinetics. nih.gov The negative values of the activation entropy (ΔS‡) obtained from these studies, for instance, -72 J∙K⁻¹∙mol⁻¹ for benzohydrazide, suggest a compact and ordered transition state structure. nih.gov This is consistent with an outer-sphere electron transfer mechanism being the likely rate-determining step. nih.gov

Interactive Data Table: Calculated Activation Parameters for Benzohydrazide Reactions

The following table summarizes key computational and experimental data related to the reaction mechanisms of benzohydrazide systems.

| Reaction Type | System | Computational Method/Basis Set | Key Finding | Calculated Value | Unit | Reference |

| Acetylation | Benzohydrazide + p-nitrophenyl acetate | DFT | Keto-enol tautomerization energy barrier | 34 | kcal/mol | udd.cl |

| Oxidation | Benzohydrazide + [IrCl₆]²⁻ | Experimental (Eyring plot) | Activation Entropy (ΔS‡) | -72 | J∙K⁻¹∙mol⁻¹ | nih.gov |

| SNAr | Benzohydrazide + 2,4-dinitro-chlorobenzene | M05-2X/6-31G(d,p) | Activation Energy | 10.4 | kcal/mol (relative) | rsc.org |

Applications of N Ethylbenzohydrazide As a Reagent in Organic Synthesis

Role as a Synthetic Intermediate

Hydrazides are widely recognized as crucial synthetic intermediates in the preparation of a diverse range of organic compounds, particularly pharmaceuticals and heterocyclic structures. researchgate.netsciencearchives.org The N'-ethylbenzohydrazide molecule serves as a valuable scaffold that can be chemically modified at several positions. The presence of the reactive N-H proton, the nucleophilic nitrogen atoms, and the carbonyl group allows for a variety of transformations.

One of the primary roles of hydrazide intermediates is in the synthesis of more complex molecules with specific biological activities. For instance, various hydrazide-hydrazone derivatives have been investigated for their potent antituberculosis properties. researchgate.net While research may not always specify this compound, its structure fits the general class of N'-alkyl benzohydrazides which are known to be valuable in both pharmaceutical and agricultural applications. scilit.com The ethyl group provides a specific lipophilic character that can be used to tune the properties of the final product. Hydrazides are foundational materials for creating a wide array of compounds, including surfactants and various pharmacologically active heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles. nih.gov

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. scielo.br This efficiency makes MCRs a cornerstone of modern medicinal and combinatorial chemistry for generating large libraries of complex molecules. nih.gov

While specific examples detailing this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, its structure suggests it is a prime candidate for such transformations.

Ugi Reaction: In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. This compound could potentially act as the amine or a modified carboxylic acid component. However, the use of N-alkyl hydrazones in Ugi reactions has been noted to be less efficient than N-aryl hydrazones due to competing nucleophilicity. nih.gov

Passerini Reaction: The Passerini three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone). nih.gov Similar to the Ugi reaction, this compound could be incorporated as a modified component.

The combination of the Pictet-Spengler reaction with the Ugi MCR has been exploited to construct highly complex polycyclic architectures in a few steps, showcasing the power of combining classic reactions with MCRs. mdpi.com

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Name | Components | Potential Role of this compound | Resulting Scaffold |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Amine Component | α-Acylamino Amide Derivative |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | Carboxylic Acid Component (as a hydrazide) | α-Acyloxy Amide Derivative |

Participation in Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic chemistry, essential for the synthesis of countless pharmaceuticals, agrochemicals, and materials. ijrpc.commdpi.com this compound itself is a product of C-N bond formation, and it can participate in subsequent reactions to form new C-N bonds.

A notable method for synthesizing N'-alkyl benzohydrazides involves a novel hydrazine (B178648) insertion reaction. In this process, benzoyl acrylates, derived from Morita-Baylis-Hillman adducts, react with hydrazines like ethylhydrazine (B1196685). scilit.com This reaction proceeds via an unexpected carbon-carbon bond cleavage and results in the regioselective formation of two new carbon-nitrogen bonds, yielding N',N'-disubstituted benzohydrazides. scilit.com This method offers a direct, one-step route to access N-acyl-N'-alkyl hydrazides, a class that includes this compound. scilit.com

The general principles of C-N bond formation can be categorized into two main types: the reaction of a nucleophilic nitrogen with an electrophilic carbon, or the reaction of an electrophilic nitrogen with a nucleophilic carbon. researchgate.net The synthesis of this compound from benzoyl chloride and ethylhydrazine is an example of the first category, where the nitrogen of the hydrazine acts as the nucleophile.

Precursor for Advanced Organic Scaffolds and Heterocycles

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring a nitrogen-containing ring system. nih.govwikipedia.orgmdpi.com Hydrazides like this compound are established precursors for the synthesis of various heterocyclic scaffolds. sciencearchives.orgnih.gov

1,3,4-Oxadiazoles: One of the most common applications of benzohydrazides is the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. luxembourg-bio.com The general synthesis involves the acylation of the N'-nitrogen of the hydrazide followed by cyclodehydration. For this compound, this would involve reaction with a carboxylic acid or its derivative, followed by treatment with a dehydrating agent like phosphoryl chloride or triflic anhydride, to yield a 1,3,4-oxadiazole (B1194373) ring bearing an ethyl group and another substituent. These oxadiazole rings are known to be isosteric with esters and amides and are prevalent in many biologically active molecules. scielo.br

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure. While typically employing tryptamines or phenylethylamines, modified hydrazide derivatives can be envisioned as substrates in related cyclization reactions to form complex, fused heterocyclic systems. mdpi.comnih.govru.nl

The versatility of the hydrazide functional group allows it to be transformed into a wide variety of other functionalities, making it a key building block for creating diverse and complex molecular architectures. rsc.org

Table 2: Heterocyclic Scaffolds from Hydrazide Precursors

| Precursor | Reagent(s) | Resulting Heterocycle | Significance |

| This compound | Carboxylic Acid, POCl₃ | 2,5-Disubstituted 1,3,4-Oxadiazole | Important pharmacophore, bioisostere for esters/amides. nih.govscielo.br |

| This compound | Dithiocarbazate, Hydrazine | 4-Amino-5-substituted-1,2,4-Triazole | Biologically active core structure. nih.gov |

| Tryptamine Derivative | Aldehyde/Ketone, Acid Catalyst | Tetrahydro-β-carboline | Core of many alkaloids and bioactive compounds. wikipedia.org |

Catalytic Functions of this compound or its Derivatives

While this compound itself is not typically used as a catalyst, its derivatives, particularly metal complexes of Schiff bases derived from it, show significant catalytic potential. Hydrazide ligands are effective at stabilizing various oxidation states of metal centers, making their complexes suitable as catalysts for organic transformations like oxidation, reduction, and C-C coupling reactions. researchgate.net

For example, transition metal complexes of Schiff bases derived from other benzohydrazides have been shown to be effective catalysts. A study on complexes of 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide with metals like Cu(II), Co(II), and Ni(II) demonstrated high catalytic activity in the oxidation of aniline (B41778) to azobenzene, with 100% selectivity. scilit.comresearchgate.netmdpi.com Another report highlights that hydrazide complexes, in general, are used as catalysts in various organic reactions. researchgate.net

It is plausible that a Schiff base formed by the condensation of this compound with an appropriate aldehyde or ketone could coordinate with transition metals (e.g., Cu, Ni, Co, Zn) to form catalytically active complexes. These complexes could find applications in oxidation or other coupling reactions, leveraging the ability of the hydrazide moiety to stabilize the metallic center.

Table 3: Catalytic Activity of Benzohydrazide (B10538) Derivative Complexes

| Ligand (Schiff Base of Benzohydrazide) | Metal Ion | Reaction Catalyzed | Key Finding | Reference |

| 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide | Cu(II), Co(II), Ni(II), Mn(II), Zn(II) | Oxidation of Aniline | 100% selectivity to Azobenzene; Ni(II) complex showed 91% activity. | researchgate.netmdpi.com |

| (E)-N'-(1-(thiophen-2-yl) ethylidene) benzohydrazide | Ni(II) | Ethylene Oligomerization | Active catalyst for oligomerization. | sciencearchives.org |

Supramolecular Chemistry and Crystal Engineering Involving N Ethylbenzohydrazide Derivatives

Design of Self-Assembled Structures Based on Hydrazide Moieties

The design of self-assembled structures relies on the specific and directional non-covalent interactions between molecules. The hydrazide functional group (-CONHNH-) is an excellent motif for programming molecular self-assembly due to its capacity to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the C=O group). This dual nature allows for the formation of robust and predictable hydrogen-bonding networks, which are fundamental to creating ordered supramolecular architectures.

Aromatic moieties, such as the benzoyl group in N'-ethylbenzohydrazide, play a crucial role in facilitating the self-assembly process. mdpi.com These groups contribute through π-π stacking and hydrophobic interactions, which complement the hydrogen bonds from the hydrazide core, leading to more stable and well-defined structures. mdpi.com The interplay between hydrogen bonding and π-π stacking interactions is a common strategy in the design of various supramolecular assemblies, from discrete clusters to extended networks.

While specific studies focusing exclusively on the self-assembly of this compound are not extensively documented in publicly available literature, the principles can be inferred from related benzohydrazide (B10538) derivatives. For instance, the condensation of benzohydrazide with various aldehydes to form N'-benzylidenebenzohydrazide derivatives has been widely studied. mdpi.comimpactfactor.org These studies reveal that the resulting Schiff bases self-assemble in the solid state to form intricate networks stabilized by a combination of N-H···O, C-H···O, and π-π interactions. mdpi.com The ethyl group in this compound, while adding flexibility, would also influence the packing arrangement, potentially leading to different supramolecular architectures compared to its unsubstituted or N'-aryl counterparts.

The general strategy for designing self-assembled structures using hydrazides involves:

Selection of complementary functional groups: Introducing other functional groups to the benzohydrazide core can direct the assembly towards specific architectures.

Solvent effects: The choice of solvent can significantly influence which intermolecular interactions dominate, thereby controlling the final supramolecular structure.

Kinetic versus thermodynamic control: The conditions of assembly (e.g., temperature, concentration) can be tuned to favor either kinetically or thermodynamically stable products, leading to pathway complexity and a diversity of structures. rsc.org

Role of Intermolecular Interactions in Crystal Packing

The solid-state structure of a molecule is governed by the intricate balance of various intermolecular interactions, which dictates the crystal packing. researchgate.netlibretexts.org Crystal engineering aims to understand and utilize these interactions to design solids with desired properties. iqpc.comuoc.gr For this compound derivatives, the key interactions influencing crystal packing are hydrogen bonds and van der Waals forces, including π-π stacking.

The hydrazide moiety is a potent hydrogen-bonding unit. The N-H groups are effective hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. This typically leads to the formation of strong N-H···O hydrogen bonds, which often dominate the crystal packing, forming chains, tapes, or sheets of molecules. researchgate.net

A crystal structure report for a derivative, N'-(4-Bromo-3-methylphenyl)-N'-ethylbenzohydrazide, provides insight into the types of interactions that can be expected. rsc.org While the full crystallographic data is not provided in the supporting information, the synthesis and characterization details suggest a complex interplay of forces. In the broader family of benzohydrazides, crystal structures consistently reveal extensive hydrogen bonding networks. For example, in N'-benzylidene-4-tert-butylbenzohydrazide derivatives, strong N-H···O hydrogen bonds are observed, creating a robust lattice. mdpi.com Additionally, weaker C-H···O interactions often play a significant role in consolidating the three-dimensional structure. mdpi.com

The aromatic phenyl ring in this compound is prone to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent aromatic rings overlap, contribute significantly to the cohesive energy of the crystal. The geometry of this stacking can vary from perfectly face-to-face to offset or edge-to-face arrangements, depending on the steric and electronic influences of the substituents.

A summary of potential intermolecular interactions in the crystal packing of this compound derivatives is presented in Table 1.

Table 1: Potential Intermolecular Interactions in this compound Derivatives

| Interaction Type | Donor/Acceptor Groups Involved | Typical Role in Crystal Packing |

|---|---|---|

| Strong Hydrogen Bond | N-H (donor) and C=O (acceptor) | Formation of primary structural motifs (chains, dimers, sheets) |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) (donor) and C=O or phenyl π-system (acceptor) | Linking primary motifs into a 3D network |

| π-π Stacking | Phenyl rings | Stabilization of the crystal lattice, often dictating layered structures |

| van der Waals Forces | All atoms | Overall space-filling and stabilization |

Exploration of Supramolecular Polymers and Frameworks

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible and directional non-covalent interactions. frontiersin.orgnih.gov The dynamic nature of these interactions imparts unique properties to supramolecular polymers, such as self-healing and responsiveness to external stimuli. ucmerced.edu The ability of the hydrazide group to form strong, directional hydrogen bonds makes it a candidate for the construction of supramolecular polymers.

While there is a lack of specific reports on supramolecular polymers based exclusively on this compound, the principles can be extrapolated from research on related systems. For a molecule to act as a monomer in a supramolecular polymerization, it typically needs to possess at least two complementary binding sites. In the case of this compound, the hydrazide moiety can form dimeric or catemeric hydrogen-bonded structures. If other interacting groups are present on the molecule, this can lead to the formation of one-dimensional, two-dimensional, or three-dimensional supramolecular frameworks.

Metallo-supramolecular polymers, where metal-ligand coordination is the primary driving force for polymerization, represent a significant class of these materials. frontiersin.orgnih.gov Hydrazide derivatives can be functionalized with chelating units, such as pyridyl groups, to create monomers for metallo-supramolecular assembly. The coordination of these units with metal ions can lead to the formation of well-defined polymeric chains or networks. nih.gov The benzohydrazide core in such systems can still participate in secondary hydrogen bonding, leading to hierarchical self-assembly and the formation of more complex, robust structures. libretexts.org

The development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) also provides a platform where benzohydrazide-based linkers could be employed. A patent for a gas sensor mentions the use of benzohydrazide in the preparation of a covalent organic framework material, highlighting its potential in the construction of porous, crystalline frameworks. google.com The directional bonding capabilities of the hydrazide group, combined with the rigidity of the aromatic ring, are desirable features for the design of such ordered porous materials.

The exploration of this compound and its derivatives in supramolecular polymers and frameworks remains a promising area for future research. Key research directions could include:

Functionalization: Introducing additional functional groups to the this compound scaffold to promote specific, directional interactions for supramolecular polymerization.

Metal Coordination: Using this compound derivatives as ligands for the construction of metallo-supramolecular polymers and frameworks.

Hierarchical Assembly: Investigating the interplay between different non-covalent interactions (hydrogen bonding, metal coordination, π-π stacking) to create complex, multi-level structures.

Future Research Directions and Perspectives in N Ethylbenzohydrazide Chemistry

Innovations in Environmentally Benign Synthetic Methods

The chemical industry's shift towards green chemistry principles presents a significant opportunity for innovation in the synthesis of N'-ethylbenzohydrazide. uniroma1.it Future research will likely focus on developing methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itmdpi.com

Key areas for development include:

Microwave-Assisted Synthesis: Conventional methods for synthesizing hydrazides often require long reaction times and significant energy input. egranth.ac.inresearchgate.net Microwave-assisted synthesis offers a compelling alternative, drastically reducing reaction times from hours to minutes and often leading to higher yields and purer products with lower energy consumption. researchgate.netchemmethod.comchemmethod.com Research into optimizing microwave conditions for the synthesis of this compound from its corresponding acid or ester could lead to a more sustainable production process. egranth.ac.inresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, is a cornerstone of green synthesis. mdpi.com These organocatalysts are often biodegradable, non-toxic, and can operate under mild conditions. mdpi.com Exploring the use of L-proline or other organocatalysts for the synthesis of this compound derivatives could eliminate the need for harsh or metal-based catalysts, aligning with green chemistry goals. mdpi.com

Solvent-Free and Aqueous Reactions: A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. rsc.org Future synthetic strategies for this compound will likely explore solvent-free "on-water" reaction conditions or the use of water as a benign solvent, which can enhance reaction rates and simplify purification. rsc.org

Table 1: Comparison of Conventional vs. Potential Green Synthetic Methods for Hydrazides

| Parameter | Conventional Method (e.g., Reflux in Ethanol) | Potential Green Method (e.g., Microwave-Assisted) | Anticipated Benefits |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 2-9 hours) egranth.ac.inchemmethod.com | Seconds to minutes (e.g., 60-200 seconds) egranth.ac.inresearchgate.net | Increased throughput, energy savings |

| Energy Consumption | High (prolonged heating) researchgate.net | Significantly lower (180-400 times less) researchgate.net | Reduced operational costs and carbon footprint |

| Solvent Use | Often requires organic solvents like ethanol (B145695) chemmethod.com | Solvent-free or aqueous media egranth.ac.inrsc.org | Reduced waste and environmental pollution |

| Yield | Variable, often moderate (e.g., 65-77%) researchgate.netchemmethod.com | Often higher (e.g., 90-93%) researchgate.netchemmethod.com | Improved process efficiency |

| Atom Economy | Moderate (e.g., 62.3%) researchgate.net | Higher (e.g., 79.1%) researchgate.net | Less waste generation, more efficient use of raw materials |

Development of Advanced Computational Models for Prediction and Design

Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules. For this compound, advanced computational models can offer deep insights into its structure, properties, and potential applications, thereby guiding experimental efforts and minimizing trial-and-error.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT is a robust method for calculating the electronic structure of molecules. scispace.com Applying DFT to this compound can predict its molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding its reactivity and stability. scispace.comresearchgate.net These calculations can also help identify the most likely sites for electrophilic and nucleophilic attack. scispace.com

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can predict how this compound derivatives might bind to biological targets such as enzymes or receptors. nih.govnih.gov This is particularly relevant as benzohydrazides are known to exhibit a range of biological activities. nih.govderpharmachemica.com Molecular dynamics (MD) simulations can further elucidate the stability of these interactions over time. scispace.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the chemical structure of this compound derivatives and their biological activity or physical properties. This predictive modeling can guide the design of new compounds with enhanced desired characteristics.

Table 2: Application of Computational Models in this compound Research

| Computational Model | Objective | Predicted Parameters | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity scispace.com | Optimized geometry, bond dissociation energies, HOMO-LUMO gap, electrostatic potential scispace.com | Prediction of chemical stability and reactive sites |

| Molecular Docking | Predict binding affinity to biological targets nih.gov | Binding modes, interaction energies (e.g., IC50 values) nih.gov | Rational design of new therapeutic agents |

| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-receptor complexes scispace.com | Conformational changes, interaction stability over time | Understanding the dynamic behavior of molecular interactions |

| QSAR | Correlate chemical structure with specific properties | Mathematical models predicting activity/properties | Efficient screening and design of new derivatives |

Exploration of Novel Reactivity and Catalytic Applications

The hydrazide functional group is a versatile building block in organic synthesis, and the specific structure of this compound opens up avenues for novel chemical transformations and applications in catalysis. egranth.ac.in

Future research will likely focus on:

Synthesis of Novel Heterocycles: Hydrazides are well-established precursors for a wide array of nitrogen-containing heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. egranth.ac.inchemmethod.com Investigating the cyclization and condensation reactions of this compound with various reagents can lead to the discovery of new heterocyclic systems with potentially unique biological or material properties.

Ligand Development for Catalysis: The nitrogen and oxygen atoms in the hydrazide moiety can act as coordination sites for metal ions. This suggests that this compound and its derivatives could be developed as novel ligands for transition-metal catalysis, potentially enabling new types of asymmetric transformations or photocatalytic processes.

Organocatalysis: Beyond being a synthetic target, there is potential for this compound itself to act as an organocatalyst. Its ability to form hydrogen bonds and its specific steric and electronic profile could be harnessed to catalyze reactions like aldol (B89426) or Michael additions. mdpi.com

Table 3: Potential Areas for Exploring the Reactivity of this compound

| Reaction Type | Potential Reactants | Resulting Products | Potential Application Area |

|---|---|---|---|

| Cyclocondensation | Carbon disulfide, phosgene (B1210022) derivatives, orthoesters | 1,3,4-Oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles egranth.ac.in | Medicinal chemistry, agrochemicals |

| Condensation | Aldehydes, ketones orientjchem.org | Hydrazones (Schiff bases) derpharmachemica.comorientjchem.org | Antimicrobial agents, analytical chemistry |

| Coordination Chemistry | Transition metal salts (e.g., Pd, Cu, Ru) | Metal-ligand complexes | Homogeneous catalysis, materials science |

| Photocatalysis | Integration into polymer frameworks rsc.org | Heterogeneous photocatalysts rsc.org | Green synthesis, environmental remediation |

Integration with Materials Science and Nanotechnology

The unique chemical structure of this compound makes it an attractive candidate for integration into advanced materials and nanostructures. Its aromatic ring, combined with the polar hydrazide group capable of hydrogen bonding, offers functionalities that can be exploited in the design of new materials.

Future perspectives in this domain include:

Polymer Chemistry: this compound can be used as a monomer or a modifying agent in polymer synthesis. Its incorporation into polymer chains could enhance thermal stability, introduce specific recognition sites, or alter the optical properties of the material. This could lead to the development of novel polymers for applications in optoelectronics or as chemosensors. scispace.com

Nanomaterial Functionalization: The hydrazide group can be used to functionalize the surface of nanoparticles (e.g., gold, silica, or quantum dots). This surface modification can improve the dispersibility of nanoparticles in various media or serve as a linker to attach other molecules, such as drugs or targeting agents, for biomedical applications.

Development of Nanohydrogels: Polymers derived from or cross-linked with this compound could be used to form nanohydrogels. mdpi.com These materials are promising for controlled drug delivery systems and tissue engineering due to their biocompatibility and high water content. mdpi.com

Table 4: Potential Applications of this compound in Materials Science and Nanotechnology

| Field | Application | Role of this compound | Potential Outcome |

|---|---|---|---|

| Materials Science | Optoelectronic materials scispace.com | Component in polymers or molecular crystals | Materials with tailored optical and electronic properties |

| Materials Science | Chemosensors scispace.com | Functional unit that interacts with specific analytes | Highly selective and sensitive sensor devices |

| Nanotechnology | Surface functionalization of nanoparticles | Capping or linking agent | Stable nanoparticle dispersions, targeted delivery vehicles |

| Nanotechnology | Nanohydrogels mdpi.com | Monomer or cross-linker in hydrogel formation | Advanced systems for drug delivery or tissue engineering mdpi.com |

Compound Index

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.